molecular formula C6H3F3INO B6355479 5-Iodo-2-(trifluoromethoxy)pyridine CAS No. 1361696-40-3

5-Iodo-2-(trifluoromethoxy)pyridine

Cat. No.: B6355479
CAS No.: 1361696-40-3
M. Wt: 288.99 g/mol
InChI Key: GFWZFVCJFBKZFK-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)pyridine: is an organofluorine compound with the molecular formula C6H3F3INO and a molecular weight of 288.994 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 5-Iodo-2-(trifluoromethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Iodo-2-(trifluoromethoxy)pyridine is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: Its unique structure can be utilized to develop drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)pyridine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 5-Iodo-2-(trifluoromethyl)pyridine

Comparison: 5-Iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. The trifluoromethoxy group can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

5-iodo-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZFVCJFBKZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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